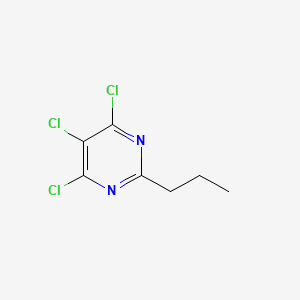

4,5,6-Trichloro-2-propylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1199-76-4 |

|---|---|

Molecular Formula |

C7H7Cl3N2 |

Molecular Weight |

225.5 g/mol |

IUPAC Name |

4,5,6-trichloro-2-propylpyrimidine |

InChI |

InChI=1S/C7H7Cl3N2/c1-2-3-4-11-6(9)5(8)7(10)12-4/h2-3H2,1H3 |

InChI Key |

JMVHNAXQPUGXQX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=C(C(=N1)Cl)Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 4,5,6 Trichloro 2 Propylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Chemistry

The electron-deficient nature of the pyrimidine (B1678525) ring, exacerbated by the presence of three electron-withdrawing chlorine atoms, renders 4,5,6-Trichloro-2-propylpyrimidine highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This class of reactions is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide array of functional groups.

Regioselectivity of Halogen Displacement

The three chlorine atoms at the C4, C5, and C6 positions of this compound are not equally reactive towards nucleophilic attack. The positions ortho and para to the ring nitrogens (C2, C4, and C6) are significantly more activated towards SNAr than the meta position (C5). In the case of 2,4,6-trichloropyrimidine (B138864), a closely related analogue, nucleophilic attack generally occurs preferentially at the C4 and C6 positions over the C2 position. baranlab.org This preference is attributed to the greater ability of the nitrogen atoms to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the C4 or C6 position.

For this compound, the chlorine atoms at C4 and C6 are the most likely sites for initial nucleophilic displacement. The chlorine at C5 is considerably less reactive in an SNAr manifold due to its meta relationship to the ring nitrogens. Studies on 2,4,5,6-tetrachloropyrimidine (B156064) have shown that nucleophilic attack occurs selectively at the C4 and C2 positions, with no substitution observed at C5. researchgate.net By analogy, it is expected that nucleophiles will preferentially attack the C4 and C6 positions of this compound. The relative reactivity of the C4 versus the C6 position can be influenced by the nature of the nucleophile and the reaction conditions.

| Position of Chlorine | Predicted Reactivity towards SNAr | Rationale |

| C4 | High | Activated by both ring nitrogens (para-position to one, ortho to the other). |

| C6 | High | Activated by both ring nitrogens (ortho-position to one, para to the other). |

| C5 | Low | Meta to both ring nitrogens, offering less stabilization of the Meisenheimer intermediate. |

Influence of the Propyl Substituent on Reactivity

The 2-propyl group, being an electron-donating alkyl group, exerts a modest electronic influence on the pyrimidine ring. This electron donation can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted or electron-withdrawing group at the C2 position. However, the overwhelming electronic deficit created by the three chlorine atoms and the two ring nitrogens means the ring remains highly susceptible to SNAr.

The primary influence of the 2-propyl group is likely to be steric. While it does not directly block the C4 or C6 positions, its presence may create a steric environment that can influence the regioselectivity of the second and third substitution reactions, particularly with bulky nucleophiles. In studies involving 2,4-dichloropyrimidines, the presence of a substituent at C6 has been shown to direct incoming nucleophiles to the C2 position, a reversal of the usual selectivity. wuxiapptec.com While the 2-propyl group is not at a position to directly cause such a reversal in the first substitution, its steric bulk could play a role in subsequent reactions after the first chlorine has been displaced.

Mechanistic Studies of SNAr Pathways

The mechanism of SNAr reactions on chloropyrimidines proceeds through a well-established two-step addition-elimination pathway. The first step involves the attack of the nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov This step is typically the rate-determining step of the reaction. The negative charge in this intermediate is delocalized over the pyrimidine ring and is particularly well-stabilized by the electronegative nitrogen atoms.

The second step involves the departure of the chloride leaving group, which restores the aromaticity of the pyrimidine ring and yields the final substitution product. The stability of the Meisenheimer complex is a key factor in determining the rate and regioselectivity of the reaction. Factors that stabilize this intermediate, such as the electron-withdrawing nature of the remaining chlorine atoms and the ring nitrogens, will facilitate the reaction. Kinetic studies on related systems have confirmed this stepwise mechanism. nih.gov

Electrophilic Aromatic Substitution (EAS) Investigations

Electrophilic aromatic substitution on the pyrimidine ring is generally a challenging transformation. The presence of two electron-withdrawing nitrogen atoms deactivates the ring towards attack by electrophiles. This deactivation is further intensified in this compound by the three additional electron-withdrawing chlorine atoms.

Dehalogenation Studies

Reductive dehalogenation offers a pathway to selectively or completely remove the chlorine atoms from this compound, leading to less halogenated or fully dehalogenated 2-propylpyrimidine (B1626694). Various methods have been employed for the dehalogenation of chloropyrimidines. Catalytic hydrogenation is a common and effective method, often utilizing a palladium catalyst (e.g., palladium on carbon) in the presence of a base to neutralize the hydrogen chloride that is formed. oregonstate.edu The conditions for these reactions can often be controlled to achieve selective removal of certain chlorine atoms.

Another approach is the use of reducing metals, such as zinc dust in an appropriate solvent system. oregonstate.edu Chemical reduction using systems like sodium or calcium in a lower alcohol has also been reported for the dehalogenation of polyhaloaromatics. baranlab.org The specific conditions, including the choice of reducing agent, solvent, and temperature, would determine the extent of dehalogenation of this compound.

| Dehalogenation Method | Typical Reagents | Potential Products |

| Catalytic Hydrogenation | H₂, Pd/C, base (e.g., MgO, Et₃N) | Partially or fully dehalogenated 2-propylpyrimidines |

| Metal-based Reduction | Zn dust, solvent | Partially or fully dehalogenated 2-propylpyrimidines |

| Chemical Reduction | Na or Ca in lower alcohol | Fully dehalogenated 2-propylpyrimidine |

Further Functionalization at Unsubstituted Positions

Due to the highly deactivated nature of the pyrimidine ring in this compound, direct electrophilic attack at the unsubstituted C-H positions is highly unlikely under standard electrophilic aromatic substitution conditions. Electrophilic substitution on pyrimidines, when it does occur, is known to favor the C5 position, which is the least deactivated position. wuxiapptec.com However, in this specific molecule, the C5 position is already substituted with a chlorine atom. Therefore, classical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are not expected to be viable pathways for further functionalization of the intact this compound ring.

Organometallic Cross-Coupling Reactions

The presence of multiple chloro-substituents on the pyrimidine ring of this compound makes it an excellent substrate for organometallic cross-coupling reactions. These reactions, typically catalyzed by transition metals like palladium, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org The reactivity of the chlorine atoms is differentiated, with the chlorine at the 2- and 4-positions generally being more susceptible to substitution than the one at the 5-position.

Palladium-Catalyzed Coupling Protocols (e.g., Suzuki-Miyaura, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. For this compound, these reactions offer a pathway to introduce a wide array of substituents, thereby modifying its chemical and physical properties.

The Suzuki-Miyaura reaction , which couples an organoboron reagent with an organic halide, is a widely used method for forming carbon-carbon bonds. nih.gov In the context of this compound, this reaction would involve the palladium-catalyzed coupling with an aryl or vinyl boronic acid or ester. The general catalytic cycle proceeds through oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov Given the reactivity of polychloropyrimidines, regioselective coupling is a key consideration. researchgate.net

The Negishi coupling utilizes an organozinc reagent as the coupling partner with an organic halide. rsc.orgwikipedia.org This reaction is known for its high functional group tolerance and the ability to form sp³-sp², sp²-sp², and sp-sp² carbon-carbon bonds. wikipedia.org For this compound, a Negishi coupling with an alkyl-, aryl-, or vinylzinc halide would proceed via a similar palladium-catalyzed cycle of oxidative addition, transmetalation, and reductive elimination. rsc.org The use of specific ligands can be crucial in optimizing the reaction and preventing side reactions like β-hydride elimination, especially when using alkylzinc reagents. researchgate.netnih.gov

The Stille reaction employs an organotin reagent (organostannane) to couple with an organic halide. libretexts.orgwikipedia.org A key advantage of Stille coupling is the stability of organostannanes to air and moisture. libretexts.org The reaction of this compound with an organostannane in the presence of a palladium catalyst would enable the introduction of various organic fragments. wikipedia.org The mechanism is analogous to the Suzuki and Negishi reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Additives like copper(I) salts can sometimes accelerate the reaction rate. harvard.edu

| Reaction | Organometallic Reagent | General Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | Stable and readily available reagents; tolerant of many functional groups. nih.gov |

| Negishi | Organozinc (e.g., R-ZnX) | Pd(0) or Ni(0) catalyst | High reactivity and functional group tolerance. rsc.orgwikipedia.org |

| Stille | Organotin (e.g., R-SnBu₃) | Pd(0) catalyst | Air- and moisture-stable reagents; mild reaction conditions. libretexts.orgwikipedia.org |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgyoutube.com This reaction is of immense importance in the synthesis of pharmaceuticals and other biologically active compounds. For this compound, the Buchwald-Hartwig amination provides a direct route to substituted aminopyrimidines.

The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to a C-Cl bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to afford the aminated product and regenerate the catalyst. wikipedia.orglibretexts.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. libretexts.org

Studies on related polychloropyrimidines have demonstrated that regioselective amination is achievable. mit.edu For di- and trichloropyrimidines, amination often occurs preferentially at the 2-position when using a palladium catalyst with specific dialkylbiarylphosphine ligands. mit.edu This suggests that this compound could be selectively aminated at the 4- or 6-position, as the 2-position is already substituted. The relative reactivity of the 4- and 6-positions versus the 5-position would likely favor substitution at the former sites.

| Substrate | Amine | Typical Catalyst System | Potential Product |

|---|---|---|---|

| This compound | Primary or Secondary Amine (R¹R²NH) | Pd(0) or Pd(II) precatalyst, Bulky phosphine ligand (e.g., XPhos, SPhos), Base (e.g., NaOtBu, Cs₂CO₃) | 4-Amino-5,6-dichloro-2-propylpyrimidine or 6-Amino-4,5-dichloro-2-propylpyrimidine |

Other Transition-Metal Catalyzed Transformations

Beyond the well-established palladium-catalyzed reactions, other transition metals can also be employed to functionalize the this compound core. Nickel catalysts, for instance, are often a more economical alternative to palladium for cross-coupling reactions and can exhibit different reactivity and selectivity profiles. rsc.orgrsc.org Nickel-catalyzed Negishi couplings of chloropurines have been shown to proceed efficiently at room temperature. rsc.org

Furthermore, copper-catalyzed reactions, such as the Ullmann condensation, represent a classic method for forming carbon-heteroatom bonds, although they often require harsher conditions than their palladium-catalyzed counterparts. wikipedia.org Modern advancements, however, have led to milder copper-catalyzed coupling procedures.

Other Characteristic Transformations

In addition to cross-coupling reactions, the functional groups on the pyrimidine ring can undergo other characteristic transformations.

Hydration Reactions of Nitrile Analogs (e.g., 4,5,6-Trichloropyrimidine-2-carbonitrile)

While not a reaction of this compound itself, the reactivity of its close analog, 4,5,6-Trichloropyrimidine-2-carbonitrile , provides valuable insight into the chemical possibilities of this scaffold. The nitrile group at the 2-position can be readily hydrated to the corresponding carboxamide.

Specifically, the reaction of 4,5,6-Trichloropyrimidine-2-carbonitrile with concentrated sulfuric acid at approximately 20°C results in the formation of 4,5,6-Trichloropyrimidine-2-carboxamide in high yield. arkat-usa.org This transformation is a classic example of acid-catalyzed nitrile hydration.

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| 4,5,6-Trichloropyrimidine-2-carbonitrile | Concentrated H₂SO₄ | 4,5,6-Trichloropyrimidine-2-carboxamide | 91% |

Cascade and Tandem Cyclization Reactions

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies where multiple bond-forming events occur in a single operation without the isolation of intermediates. These reactions lead to a rapid increase in molecular complexity from simple starting materials.

For pyrimidine derivatives, cascade reactions can be employed to construct fused heterocyclic systems. For example, a novel and efficient palladium-catalyzed method has been developed for the synthesis of pyrido[2,3-d]pyrimidines. This process involves a cascade of imination, Buchwald-Hartwig cross-coupling, and cycloaddition reactions starting from 6-amino-1,3-dialkyluracils and β-bromovinyl/aryl aldehydes. rsc.org While this specific example does not start with this compound, it demonstrates the potential of the pyrimidine core to participate in such complex and efficient transformations. A suitably functionalized derivative of this compound could potentially be designed to undergo similar cascade cyclizations, leading to novel polycyclic heteroaromatic compounds.

Derivatization Strategies and Complex Molecule Synthesis Utilizing 4,5,6 Trichloro 2 Propylpyrimidine As a Building Block

Synthesis of Pyrimidine-Fused Heterocycles

The reactivity of the chlorine atoms on the pyrimidine (B1678525) ring of 4,5,6-trichloro-2-propylpyrimidine facilitates the construction of various fused heterocyclic systems. These reactions often proceed through nucleophilic substitution followed by cyclization, leading to the formation of bicyclic and polycyclic structures with diverse chemical and potential biological properties.

Pyrimido[x,y-z]pyrimidine Systems

The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives can be achieved through a one-pot reaction, showcasing an efficient method for constructing these fused systems. oiccpress.com While specific examples starting directly from this compound are not detailed in the provided search results, the general strategies for creating pyrimido[4,5-d]pyrimidines often involve the reaction of aminopyrimidines with various reagents. researchgate.netnih.gov For instance, the cyclocondensation of aminopyrazole derivatives with malonate derivatives has been shown to produce pyrimido[5''',4''':5'',6'']pyrido[4'',3'':3',4']pyrazolo[1',5':1,2]pyrimidine systems. nih.gov This suggests that a synthetic pathway commencing with the conversion of this compound to an appropriate amino derivative could be a viable route to novel pyrimido[x,y-z]pyrimidine systems. The construction of such fused rings is of significant interest due to the diverse biological activities reported for various pyrimidopyrimidine scaffolds. nih.gov

Pyrazolo[1,5-a]pyrimidine (B1248293) Systems

Pyrazolo[1,5-a]pyrimidines, recognized as purine (B94841) analogues, are of considerable interest in medicinal chemistry. researchgate.net The synthesis of these systems often involves the reaction of 5-aminopyrazoles with various carbonyl compounds or their equivalents. researchgate.netresearchgate.net A common synthetic route involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or a related species. nih.govnih.gov

A potential pathway to synthesize pyrazolo[1,5-a]pyrimidines from this compound would involve an initial reaction with hydrazine (B178648) to form a pyrazolopyrimidine precursor, which could then undergo further cyclization. While the direct synthesis from the title compound is not explicitly described, the versatility of the pyrazolo[1,5-a]pyrimidine scaffold is highlighted by the various substituents that can be introduced to tailor its properties. nih.govbyu.edu

Access to Polysubstituted Pyrimidine Derivatives

The differential reactivity of the chlorine atoms in this compound allows for the stepwise introduction of various functional groups, leading to a wide array of polysubstituted pyrimidine derivatives.

Sequential Halogen Displacement and Functionalization

The chlorine atoms at the C4, C5, and C6 positions of the pyrimidine ring exhibit different reactivities towards nucleophiles, enabling selective substitution. This sequential halogen displacement is a powerful tool for introducing a variety of functional groups in a controlled manner. youtube.com The general principle of halogen displacement in pyrimidines is well-established, with the reactivity order often being C4 > C6 > C2 > C5 for nucleophilic substitution. researchgate.net In the case of this compound, the presence of the electron-donating propyl group at C2 may influence the reactivity of the halogenated positions.

This strategy allows for the synthesis of a diverse library of compounds by treating the starting material with a sequence of different nucleophiles. For example, reaction with a primary amine could lead to the substitution of one chlorine atom, followed by reaction with a different nucleophile to replace a second chlorine, and so on. This approach provides access to a vast chemical space of polysubstituted pyrimidines.

Diversity-Oriented Synthesis Approaches

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules from a common starting material. nih.govnih.gov this compound is an excellent scaffold for DOS due to its multiple reactive sites. By employing a variety of reaction conditions and a diverse set of reactants, a large and varied library of pyrimidine derivatives can be synthesized. nih.gov This approach is particularly valuable in the search for new compounds with interesting biological or material properties. The ability to systematically modify the substituents at the C4, C5, and C6 positions allows for the fine-tuning of the molecule's properties.

Precursors for Advanced Organic Materials (e.g., monomers, ligands)

The functionalized pyrimidine derivatives synthesized from this compound can serve as valuable precursors for advanced organic materials. The introduction of specific functional groups can impart desired properties, making them suitable for applications such as monomers for polymerization or as ligands for metal complexes. For instance, the introduction of polymerizable groups like vinyl or acrylate (B77674) moieties could allow these pyrimidine derivatives to be incorporated into polymers, potentially leading to materials with unique optical or electronic properties. Similarly, the introduction of coordinating groups, such as pyridyl or amino functionalities, could enable these molecules to act as ligands, forming coordination complexes with various metals. These complexes could have applications in catalysis, sensing, or as functional materials.

Theoretical and Computational Chemistry Studies on 4,5,6 Trichloro 2 Propylpyrimidine

Conformational Analysis and Stability

Without access to peer-reviewed research and experimental or computational data, any attempt to generate content for the specified outline would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Further research and publication in the field of theoretical and computational chemistry would be necessary to address the specific inquiries about 4,5,6-Trichloro-2-propylpyrimidine.

Advanced Characterization Techniques for Mechanistic and Structural Elucidation in Research

High-Resolution Mass Spectrometry for Reaction Product Identification

No specific high-resolution mass spectrometry data for 4,5,6-Trichloro-2-propylpyrimidine or its reaction products could be located. This technique would be instrumental in determining the elemental composition of the parent compound and any subsequent products, providing exact mass measurements to confirm chemical formulas.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structure Assignment

There is no available research detailing the use of multi-dimensional NMR techniques, such as COSY, HSQC, or HMBC, for the structural assignment of this compound. These methods would be essential for unambiguously assigning the proton and carbon signals, especially in complex derivatives.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

A search for crystallographic data for this compound in the Cambridge Structural Database and other resources yielded no results. X-ray crystallography would provide definitive proof of its three-dimensional structure, including bond lengths, angles, and intermolecular interactions in the solid state.

Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

No studies employing spectroscopic techniques like UV-Vis, IR, or Raman spectroscopy to monitor reactions involving this compound or to determine their kinetic parameters were found. Such studies would offer insights into reaction mechanisms and rates.

Future Research Directions and Unexplored Avenues for 4,5,6 Trichloro 2 Propylpyrimidine Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of polysubstituted pyrimidines often relies on classical condensation or multi-step functionalization of a pre-formed ring. researchgate.net For 4,5,6-trichloro-2-propylpyrimidine, future research should focus on developing more efficient, scalable, and sustainable synthetic strategies.

One promising avenue is the exploration of late-stage C-H chlorination of a suitable 2-propylpyrimidine (B1626694) precursor. While methods for the synthesis of 2,4,6-trichloropyrimidine (B138864) from materials like barbituric acid are established, these often require harsh reagents like phosphorus oxychloride and high temperatures. chemicalbook.comgoogle.com The development of modern, selective C-H activation/chlorination methodologies could provide a more direct and atom-economical route.

Another approach could involve a "deconstruction-reconstruction" strategy. nih.gov This would entail converting a more accessible, substituted pyrimidine (B1678525) into a reactive intermediate that can then be cyclized to form the desired this compound. nih.gov For instance, a process analogous to the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile, which starts from 4,6-dichloro-2-(methylthio)pyrimidine, could be adapted. arkat-usa.org This would involve the initial synthesis of a 2-propyl-4,6-dihydroxypyrimidine, followed by a robust chlorination protocol.

Multicomponent reactions (MCRs) also present an attractive, convergent approach to building complexity in a single step. nih.govmdpi.com Designing an MCR that incorporates a propyl-containing fragment and subsequently allows for the trichlorination of the resulting pyrimidine core could significantly streamline the synthesis.

| Proposed Synthetic Strategy | Potential Advantages | Key Challenges |

| Late-Stage C-H Chlorination | Atom economy, reduced step count | Achieving high regioselectivity for the 4,5,6-positions |

| Deconstruction-Reconstruction | Access from diverse starting materials | Stability of reactive intermediates |

| Adapted Multi-Step Synthesis | Potentially higher control over substitution | Overall yield and process efficiency |

| Multicomponent Reactions (MCRs) | High efficiency and complexity generation | Identification of suitable reaction components and conditions |

Exploration of Underutilized Reactivity Modes

The three distinct chlorine atoms on the this compound ring are ripe for selective functionalization. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). However, the relative reactivity of the C4, C5, and C6 positions is not identical. Research has shown that in 2,4,6-trichloropyrimidine, the C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position. researchgate.net The influence of the 2-propyl group and the C5-chloro substituent on this reactivity hierarchy warrants detailed investigation.

Future work should focus on leveraging modern cross-coupling reactions to selectively replace the chlorine atoms. Palladium-catalyzed reactions like Suzuki, Stille, and Buchwald-Hartwig aminations could be employed to introduce new carbon-carbon and carbon-nitrogen bonds. researchgate.netmdpi.comnih.gov A key area of exploration will be the development of ligand and reaction conditions that can precisely control which chlorine atom reacts. For instance, sterically hindered ligands have been shown to invert conventional site selectivity in the cross-coupling of other dichloroheteroarenes. nsf.gov

Furthermore, the potential for selective dehalogenation could provide access to a range of di- and mono-chlorinated 2-propylpyrimidines, which would themselves be valuable building blocks. The reactivity of the propyl group, for instance through radical bromination followed by substitution, also remains an unexplored avenue for derivatization.

| Reactivity Mode | Potential Outcome | Research Focus |

| Selective SNAr | Sequential introduction of nucleophiles | Mapping the reactivity of C4, C5, and C6 positions |

| Regioselective Cross-Coupling | Introduction of aryl, alkyl, and amino groups | Ligand and catalyst screening for site-selectivity |

| Selective Dehalogenation | Access to less chlorinated derivatives | Development of controlled dehalogenation methods |

| Propyl Group Functionalization | Derivatization at the side chain | Exploring radical and other side-chain reactions |

Integration into Complex Synthetic Targets Beyond Traditional Areas

The pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of diseases including cancer and viral infections. nih.govnih.gov The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of novel, complex molecules with potential biological activity.

Future research should aim to use this compound as a core scaffold for the construction of libraries of diverse molecules for high-throughput screening. researchgate.net By sequentially and selectively replacing the chlorine atoms, a multitude of functionalities can be introduced. This could lead to the discovery of new inhibitors for enzyme families like kinases, which are often targeted by pyrimidine-based drugs. The introduction of chlorine atoms can significantly impact a molecule's pharmacokinetic properties, and the trichloro- substitution pattern offers a unique opportunity to fine-tune these characteristics. nih.gov

Beyond traditional medicinal chemistry, the integration of this scaffold into materials science could be explored. The synthesis of novel dyes, polymers, or organic electronic materials based on the this compound core could lead to materials with unique photophysical or conductive properties. The development of multicomponent reactions to build complex systems from simple starting blocks is a growing field that could be applied here. nih.govmdpi.comnih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can provide invaluable insights into its structure, reactivity, and potential interactions.

Density Functional Theory (DFT) calculations can be employed to model the molecule's electronic structure and predict the most likely sites for nucleophilic or electrophilic attack. acs.orgnih.gov Such studies have been successfully applied to other halogenated pyrimidines to understand their reactivity. researchgate.netnih.gov This can help in designing experiments for selective functionalization. For example, calculating the LUMO (Lowest Unoccupied Molecular Orbital) distribution can indicate the most electrophilic carbon atoms, while computational modeling of reaction energy profiles for SNAr or cross-coupling reactions can predict the most favorable reaction pathways. wuxiapptec.com

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of derivatives of this compound with their biological activity. mdpi.com As data on the biological effects of its derivatives are generated, machine learning algorithms could be trained to predict the activity of new, unsynthesized compounds, thus accelerating the drug discovery process. mdpi.comrsc.org Molecular docking studies can also be used to predict how these molecules might bind to specific biological targets, such as enzyme active sites. nih.gov

| Computational Method | Application to this compound | Expected Outcome |

| Density Functional Theory (DFT) | Reactivity prediction, spectroscopic analysis | Guidance for selective synthesis, understanding of electronic properties acs.orgnih.govchemrxiv.org |

| QSAR Modeling | Prediction of biological activity | Prioritization of synthetic targets for drug discovery mdpi.com |

| Molecular Docking | Simulation of binding to biological targets | Identification of potential protein targets and binding modes nih.gov |

| Molecular Dynamics (MD) Simulations | Analysis of conformational flexibility and interactions | Understanding of dynamic behavior in biological systems |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4,5,6-Trichloro-2-propylpyrimidine in laboratory settings?

- Answer: Researchers should use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. All experiments should be conducted in a fume hood to prevent inhalation. Waste must be segregated and stored in designated containers for professional disposal to avoid environmental contamination . For toxic or volatile derivatives, glovebox use is advised .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Answer: A typical method involves chlorination of pyrimidine precursors using reagents like PCl₅ or SOCl₂ under anhydrous conditions. Reaction temperatures are maintained between 60–80°C to optimize yield while minimizing side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How should researchers characterize the purity of this compound after synthesis?

- Answer: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (EI-MS) are critical for structural confirmation. Compare spectral data with PubChem reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data when synthesizing halogenated pyrimidine derivatives?

- Answer: Contradictions often arise from solvent impurities or tautomeric equilibria. Use deuterated solvents (e.g., CDCl₃) and variable-temperature NMR to stabilize conformers. For ambiguous signals, 2D techniques like HSQC and HMBC can clarify connectivity . Cross-validate with computational chemistry tools (e.g., DFT for predicting chemical shifts) .

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways and transition states. Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. Solvent effects can be incorporated using the Polarizable Continuum Model (PCM) .

Q. How can researchers optimize the agrochemical activity of this compound derivatives?

- Answer: Structure-activity relationship (SAR) studies are key. Introduce substituents at the pyrimidine ring’s C-2 position to enhance binding to target enzymes (e.g., acetolactate synthase in plants). Test herbicidal activity in vitro using enzyme inhibition assays and in vivo via greenhouse trials. Compare logP values to balance solubility and membrane permeability .

Experimental Design & Data Analysis

Q. What experimental controls are essential when studying the thermal stability of this compound?

- Answer: Include inert atmosphere controls (N₂ or Ar) to prevent oxidative decomposition. Use differential scanning calorimetry (DSC) to measure decomposition onset temperatures. Compare stability across storage conditions (-20°C for long-term, -4°C for short-term) .

Q. How should researchers address discrepancies in biological assay results for pyrimidine-based inhibitors?

- Answer: Validate assay reproducibility using positive controls (e.g., known inhibitors). Perform dose-response curves (IC₅₀) in triplicate. Use statistical tools like ANOVA to identify outliers. Cross-check with orthogonal assays (e.g., SPR for binding affinity) .

Safety & Compliance

Q. What are the best practices for disposing of chlorinated pyrimidine waste?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.